molecular formula C15H13FN2O B2397689 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile CAS No. 1016509-76-4

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile

Cat. No.: B2397689
CAS No.: 1016509-76-4
M. Wt: 256.28
InChI Key: BMILISMDYGOEKA-UHFFFAOYSA-N
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Description

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile is an organic compound with a complex structure, featuring an amino group, a methyl group, a phenoxymethyl group, and a fluorobenzonitrile moiety

Scientific Research Applications

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorobenzonitrile with 4-amino-3-methylphenol in the presence of a suitable base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar aprotic solvents like DMF.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylphenol: Shares the amino and methyl groups but lacks the fluorobenzonitrile moiety.

    4-Fluorobenzonitrile: Contains the fluorobenzonitrile group but lacks the amino and methyl groups.

    3-Methylphenol: Contains the methyl group but lacks the amino and fluorobenzonitrile groups.

Uniqueness

3-(4-Amino-3-methylphenoxymethyl)-4-fluorobenzonitrile is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and applications

Properties

IUPAC Name

3-[(4-amino-3-methylphenoxy)methyl]-4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-10-6-13(3-5-15(10)18)19-9-12-7-11(8-17)2-4-14(12)16/h2-7H,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMILISMDYGOEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C#N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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